Procurement of the free base introduces handling challenges and chiral resolution costs. Choose this stable hydrochloride salt for efficient synthesis:
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride (CAS: 189350-64-9) is a highly specialized, enantiopure fluorinated amine salt used extensively as a premium chiral building block in medicinal chemistry and asymmetric synthesis. By incorporating a strongly electron-withdrawing trifluoromethyl (-CF3) group adjacent to the chiral center, this compound exhibits profoundly altered stereoelectronic properties compared to standard alkyl amines. Procured primarily as a stable hydrochloride salt, it offers superior handling, precise gravimetric processability, and extended shelf-life compared to its free base counterpart. It is a critical precursor for synthesizing metabolically stable, highly lipophilic active pharmaceutical ingredients (APIs), particularly central nervous system (CNS) agents and targeted enzyme inhibitors .
Substituting this specific compound with closely related analogs leads to severe process and performance failures. Replacing it with the non-fluorinated analog, (R)-1-phenylethanamine, drastically increases the amine's basicity by over three pKa units, which can shift a downstream drug candidate from being neutral and membrane-permeable to fully protonated and impermeable at physiological pH [1]. Attempting to procure the free base form of (R)-2,2,2-trifluoro-1-phenylethanamine instead of the hydrochloride salt introduces a volatile, corrosive liquid into the workflow, compromising gravimetric dosing precision and long-term storage stability . Furthermore, utilizing the racemic mixture rather than this pure (R)-enantiomer necessitates costly, low-yield downstream chiral resolution steps that severely bottleneck industrial scale-up [2].
Opposite chirality eliminates 19F NMR diastereomeric discrimination, rendering enantiopurity assay inapplicable.
Lacks 19F NMR handle; markedly higher basicity alters salt formation and extraction behaviour versus the CF3 analog.
Liquid at ambient temperature; incompatible with automated solid dispensing and long‑term storage that the HCl salt enables.
The incorporation of the strongly electron-withdrawing -CF3 group fundamentally alters the basicity of the amine. Quantitative measurements show that the free amine of 2,2,2-trifluoro-1-phenylethanamine has a pKa of 6.1, whereas the non-fluorinated analog 1-phenylethanamine has a pKa of 9.45 [1]. This massive reduction ensures that at a physiological pH of 7.4, the fluorinated amine motif remains predominantly in its neutral, unprotonated state, unlike the non-fluorinated analog which is almost entirely protonated.
| Evidence Dimension | Amine pKa (Basicity) |
| Target Compound Data | pKa = 6.1 |
| Comparator Or Baseline | (R)-1-phenylethanamine (pKa = 9.45) |
| Quantified Difference | 3.35 unit reduction in pKa |
| Conditions | Aqueous solution, standard titration |
This exact compound is required when designing CNS-penetrant drugs, as the unprotonated state is critical for crossing the lipophilic blood-brain barrier.
Procurement of the hydrochloride salt form provides a stable, easily handled solid with a melting point of 235-237 °C. In stark contrast, the free base form of 2,2,2-trifluoro-1-phenylethanamine is a volatile, corrosive liquid with a boiling point of approximately 196 °C. The solid salt form eliminates the risk of volatilization during storage and prevents the degradation commonly seen in liquid amines.
| Evidence Dimension | Physical state and thermal stability |
| Target Compound Data | Solid (Melting Point 235-237 °C) |
| Comparator Or Baseline | Free base (Liquid, Boiling Point ~196 °C) |
| Quantified Difference | Stable solid vs. volatile liquid |
| Conditions | Standard laboratory and manufacturing storage conditions |
The solid hydrochloride salt is essential for precise gravimetric dosing and reproducible scale-up in pharmaceutical manufacturing workflows.
Procuring the enantiopure (R)-isomer (>98% ee) directly bypasses the need for complex resolution of the racemic mixture. In synthetic pathways utilizing racemic 2,2,2-trifluoro-1-phenylethanamine, downstream enzymatic or chemical resolution typically results in a maximum theoretical yield of 50% for the desired enantiomer, accompanied by significant solvent and reagent waste [1]. Starting with the pre-resolved (R)-hydrochloride salt ensures near-quantitative utilization of the chiral building block.
| Evidence Dimension | Effective synthetic yield of (R)-enantiomer derivatives |
| Target Compound Data | >98% ee starting material (100% theoretical atom economy for the target isomer) |
| Comparator Or Baseline | Racemic mixture (Maximum 50% yield post-resolution) |
| Quantified Difference | Doubling of effective yield for stereospecific pathways |
| Conditions | Stereospecific API synthesis |
Procuring the enantiopure material prevents the severe yield penalties and process bottlenecks associated with late-stage chiral resolution.
The substitution of a methyl group with a trifluoromethyl group at the alpha position provides immense steric and electronic shielding. Compared to derivatives built from (R)-1-phenylethanamine, molecules incorporating the (R)-2,2,2-trifluoro-1-phenylethanamine motif exhibit near-complete resistance to cytochrome P450-mediated alpha-oxidation [1]. This bioisosteric replacement significantly increases the lipophilicity and extends the in vivo half-life of the resulting pharmaceutical compounds.
| Evidence Dimension | Resistance to oxidative metabolism |
| Target Compound Data | CF3-shielded alpha carbon (high stability) |
| Comparator Or Baseline | CH3-substituted alpha carbon (susceptible to rapid oxidation) |
| Quantified Difference | Prevention of alpha-oxidation |
| Conditions | In vivo / microsomal stability models |
This compound is the mandatory precursor choice when optimizing a drug lead that suffers from poor metabolic half-life due to rapid amine oxidation.
Because the CF3 group lowers the amine pKa to ~6.1, this compound is the optimal building block for neurological drugs. It ensures the resulting secondary or tertiary amines remain unprotonated at physiological pH, allowing for efficient crossing of the blood-brain barrier [1].
In industrial pharmaceutical manufacturing, the solid hydrochloride salt form is prioritized over the liquid free base. Its high melting point (235-237 °C) and non-volatile nature allow for precise gravimetric dispensing and long-term storage without degradation, ensuring batch-to-batch reproducibility .
The compound is utilized to synthesize advanced pesticides and herbicides where environmental and metabolic persistence is required. The CF3 group effectively blocks oxidative degradation pathways that would otherwise rapidly deactivate non-fluorinated analogs[2].
As a pre-resolved, enantiopure (>98% ee) primary amine, it serves as an excellent chiral auxiliary or resolving agent. Procuring this specific (R)-isomer eliminates the need for researchers to perform inefficient racemic resolutions, directly improving the yield of stereospecific reactions[3].